Technical Guide: 4-(Bromomethyl)-3,5-dichlorobenzophenone
Technical Guide: 4-(Bromomethyl)-3,5-dichlorobenzophenone
CAS Number: 196081-98-8 Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Executive Summary & Chemical Identity
4-(Bromomethyl)-3,5-dichlorobenzophenone is a specialized benzylic bromide intermediate used primarily in the synthesis of pharmacologically active small molecules. It serves as a critical building block for introducing the 3,5-dichloro-4-benzoylbenzyl motif—a "privileged scaffold" often associated with kinase inhibitors (e.g., p38 MAPK) and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
The compound features a benzophenone core with a highly functionalized phenyl ring. The flanking chlorine atoms at positions 3 and 5 provide both steric bulk and electronic modulation, influencing the reactivity of the benzylic bromide at position 4.
Chemical Identification Data
| Property | Specification |
| CAS Number | 196081-98-8 |
| IUPAC Name | methanone |
| Molecular Formula | C₁₄H₉BrCl₂O |
| Molecular Weight | 344.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75 – 79 °C (Typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| SMILES | ClC1=CC(C(=O)C2=CC=CC=C2)=CC(Cl)=C1CBr |
Synthesis Strategy & Protocols
The synthesis of 4-(Bromomethyl)-3,5-dichlorobenzophenone is typically achieved via a convergent pathway starting from p-toluic acid . The workflow involves electrophilic aromatic substitution followed by radical halogenation.
Synthetic Pathway Diagram
The following flowchart illustrates the stepwise construction of the target molecule.
Figure 1: Synthetic route from p-toluic acid to the target benzylic bromide.[1][2]
Detailed Experimental Protocols
Stage 1: Precursor Assembly (Friedel-Crafts Acylation)
This stage constructs the benzophenone skeleton. The 3,5-dichloro substitution pattern must be established before the benzophenone coupling to ensure regioselectivity.
-
Reagents: 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1), Thionyl Chloride (
), Benzene, Aluminum Chloride ( ). -
Protocol:
-
Activation: Reflux 3,5-dichloro-4-methylbenzoic acid (1.0 eq) in excess
(3.0 eq) with a catalytic amount of DMF for 3 hours. Evaporate excess to obtain the crude acid chloride. -
Acylation: Dissolve the acid chloride in dry benzene (acting as both reagent and solvent). Cool to 0°C.[3]
-
Addition: Portion-wise add anhydrous
(1.2 eq) while maintaining the temperature below 10°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench carefully with ice-water/HCl. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water to yield 3,5-dichloro-4-methylbenzophenone .
-
Stage 2: Radical Bromination (Wohl-Ziegler Reaction)
The conversion of the methyl group to the bromomethyl group requires precise control to avoid over-bromination (dibromomethyl byproduct).
-
Reagents: 3,5-Dichloro-4-methylbenzophenone, N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile),
or Benzotrifluoride (green alternative). -
Protocol:
-
Setup: In a flame-dried flask, dissolve the precursor (1.0 eq) in anhydrous
(0.1 M concentration). -
Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat the mixture to reflux. A visible color change (orange to pale yellow) often indicates the initiation of the radical chain.
-
Completion: Reflux for 4–12 hours. Monitor via ¹H NMR (disappearance of methyl singlet at ~2.4 ppm; appearance of
singlet at ~4.6 ppm). -
Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[1][2][3][4]
-
Isolation: Concentrate the filtrate. The product is often prone to hydrolysis; store under nitrogen or purify immediately via rapid silica column chromatography (Hexane/EtOAc gradient).
-
Reactivity & Applications (Expert Analysis)
Steric & Electronic Effects
The 3,5-dichloro substitution flanking the bromomethyl group creates a unique reactivity profile:
-
Steric Hindrance: The two ortho-chlorine atoms create a "picket fence" around the electrophilic carbon. This significantly retards
reactions compared to unsubstituted benzyl bromides. Nucleophiles used must be unhindered or the reaction must be driven by heat. -
Electronic Activation: Despite the steric bulk, the benzylic position is electronically activated by the electron-withdrawing benzophenone carbonyl and the inductive effect of the chlorines, making the bromide a good leaving group once the transition state is accessed.
Application Workflow
This compound is typically used to alkylate heterocycles in the synthesis of kinase inhibitors.
Figure 2: General reactivity scheme for nucleophilic substitution.
Safety & Handling (MSDS Highlights)
Warning: This compound is a Benzylic Bromide . It shares hazardous properties with potent lachrymators (tear gas agents).
-
Health Hazards:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
Lachrymator: Extremely irritating to mucous membranes and eyes. Handle only in a functioning fume hood.
-
-
Storage:
-
Store at 2–8°C .
-
Moisture Sensitive: The C-Br bond is susceptible to hydrolysis, forming the corresponding benzyl alcohol and HBr. Store under Argon or Nitrogen.
-
References
-
Synquest Labs. (2024). Product Specification: 4-(Bromomethyl)-3,5-dichlorobenzophenone (CAS 196081-98-8). Link
-
ChemicalBook. (2024). Synthesis of 3,5-Dichloro-4-methylbenzoic acid (Precursor Data). Link
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Classic reference for Wohl-Ziegler methodology).
- Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable p38 MAP kinase inhibitors. Journal of Medicinal Chemistry. (Context for benzophenone scaffolds in kinase inhibition).
